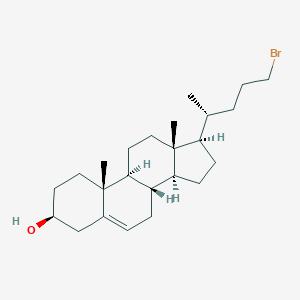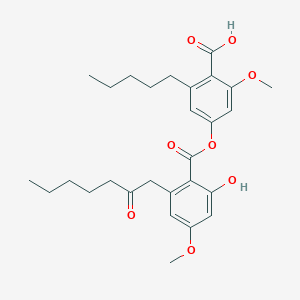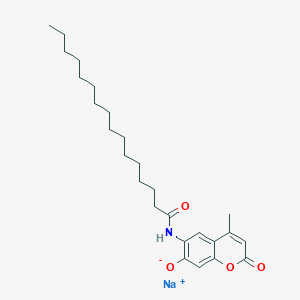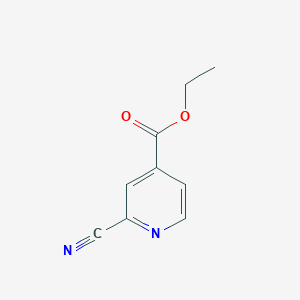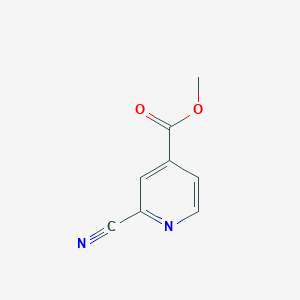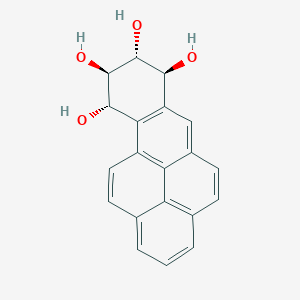![molecular formula C₂₀H₂₆N₄O₅S B042182 (E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine CAS No. 84845-75-0](/img/structure/B42182.png)
(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine" represents a class of organic compounds characterized by a complex structure that includes functionalities such as benzodioxole, furan, nitroethene, and sulfanyl groups. These functionalities suggest a molecule with potentially interesting chemical properties and reactivity, warranting detailed investigation across various analytical dimensions.
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. The presence of nitroethene, benzodioxole, and furan components suggests the use of specialized synthetic routes. For example, Alizadeh et al. (2013) describe the preparation of pyrazoles via a three-component reaction that could provide insights into the synthetic approach for similar complex structures (Alizadeh, Zand, Saberi, & Mokhtari, 2013).
Molecular Structure Analysis
The molecular structure is often determined using techniques like X-ray crystallography or NMR spectroscopy. For instance, Rahmani et al. (2017) utilized X-ray powder diffraction to investigate the crystal structure of a similarly complex compound, providing a precedent for analyzing the structural aspects of our target compound (Rahmani, Djafri, Chouaih, Djafri, Hamzaoui, Rizzi, & Altomare, 2017).
Aplicaciones Científicas De Investigación
Furan-Derived Compounds in Medicinal Chemistry Research indicates that five-membered heterocycles, including furan, play a crucial role in drug design, serving as structural units in bioactive molecules. These compounds, particularly those containing heteroaryl substituents like furan, have been explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. Modifications of the lead compound structure aim to optimize activity and selectivity, demonstrating the potential of furan-derived compounds in developing new therapeutic agents (Ostrowski, 2022).
Amyloid Imaging in Alzheimer’s Disease Dimethylamino compounds have been studied for their use in amyloid imaging ligands, which are critical in diagnosing Alzheimer's disease. Radioligands incorporating dimethylamino groups have shown potential in distinguishing between Alzheimer's disease patients and healthy controls, enabling early detection of the disease and evaluation of new therapies (Nordberg, 2007).
Environmental and Analytical Applications The analysis of human urinary carcinogen metabolites has utilized methods quantifying nitrosamines and their metabolites, showcasing the importance of such compounds in assessing tobacco exposure and cancer risk. This research underlines the utility of dimethylamine and related compounds as biomarkers for carcinogen exposure, emphasizing their role in environmental health sciences (Hecht, 2002).
Materials Science Conversion of Plant Biomass
In materials science, furan derivatives have been highlighted for their potential in converting plant biomass into valuable chemicals, serving as an alternative feedstock for the chemical industry. Research into 5-Hydroxymethylfurfural (HMF) and its derivatives, for instance, points towards sustainable access to new generations of polymers, functional materials, and fuels, showcasing the versatility of furan-based compounds (Chernyshev, Ananikov, & Kravchenko, 2017).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.
I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
(E)-1-N'-(1,3-benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-23(2)11-16-4-5-17(29-16)13-30-8-7-21-20(12-24(25)26)22-10-15-3-6-18-19(9-15)28-14-27-18/h3-6,9,12,21-22H,7-8,10-11,13-14H2,1-2H3/b20-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRSXEDVVARPHP-NDENLUEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |
CAS RN |
84845-75-0 |
Source


|
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[[5-[(dimethylamino)methyl]furfuryl]thio]ethyl]-2-nitrovinylidenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

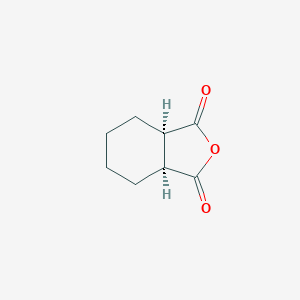

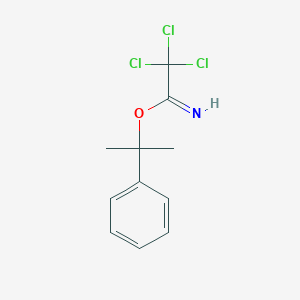
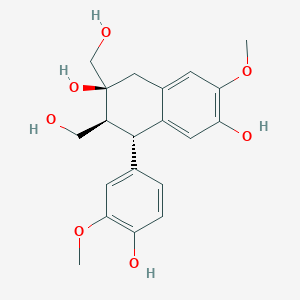
![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)
